4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene
Overview
Description
4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable precursor, such as 4-methoxybenzylbenzene, followed by selective bromination and fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of new drug candidates.
Materials Science: It is utilized in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: Researchers use it to study the interactions of aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The methoxy group can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-fluoro-2-(4-methoxyphenyl)-benzene
- 4-Bromo-1-fluoro-2-(4-methoxyethyl)-benzene
- 4-Bromo-1-fluoro-2-(4-methoxypropyl)-benzene
Uniqueness
4-Bromo-1-fluoro-2-(4-methoxy-benzyl)-benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms provides distinct reactivity and selectivity in chemical reactions. The methoxy-benzyl group further enhances its versatility as a synthetic intermediate, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-[(4-methoxyphenyl)methyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINOYCYGUXEOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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